molecular formula C15H10ClNO4S B12341829 3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid

3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid

Cat. No.: B12341829
M. Wt: 335.8 g/mol
InChI Key: OINFIUBIQMIRLK-UNXLUWIOSA-N
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Description

3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound features a complex structure with a chlorophenyl group, a nitrophenyl group, and an acrylic acid moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid typically involves the reaction of 4-chlorothiophenol with a nitrophenyl derivative under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is then purified through techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially inhibiting or activating them. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Properties

Molecular Formula

C15H10ClNO4S

Molecular Weight

335.8 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid

InChI

InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19)/b8-1+

InChI Key

OINFIUBIQMIRLK-UNXLUWIOSA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl

Origin of Product

United States

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